molecular formula C10H7BrFNO2 B1414105 Methyl 2-bromo-5-cyano-3-fluorophenylacetate CAS No. 1804387-74-3

Methyl 2-bromo-5-cyano-3-fluorophenylacetate

Cat. No. B1414105
CAS RN: 1804387-74-3
M. Wt: 272.07 g/mol
InChI Key: PROYTKXSVKILOX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-3-fluorophenylacetate is a chemical compound belonging to the family of phenylacetic acid derivatives . Its molecular formula is C~8~H~6~BrFO~2~ , with a molecular weight of approximately 233.034 g/mol . This compound exhibits interesting properties due to its unique substitution pattern, combining bromine, fluorine, and cyano groups.


Molecular Structure Analysis

The molecular structure of Methyl 2-bromo-5-cyano-3-fluorophenylacetate consists of a phenyl ring with substituents at specific positions. The bromine (Br) and fluorine (F) atoms are attached to adjacent carbon atoms, while the cyano (CN) group is positioned ortho to the bromine. The methyl ester group (CH~3~COO-) is linked to the phenyl ring, forming the acetate moiety .

properties

IUPAC Name

methyl 2-(2-bromo-5-cyano-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-2-6(5-13)3-8(12)10(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROYTKXSVKILOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-3-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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